Iprindole
Overview
Description
Iprindole is a tricyclic antidepressant that belongs to the class of indole derivatives. It was developed by Wyeth and marketed in 1967 under various brand names such as Prondol, Galatur, and Tertran . This compound is primarily used for the treatment of major depressive disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iprindole involves the Fischer indole synthesis, which is a chemical reaction that produces the aromatic heterocycle indole from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions . The reaction can be catalyzed by Brønsted acids such as hydrochloric acid, sulfuric acid, polyphosphoric acid, and p-toluenesulfonic acid, or by Lewis acids such as boron trifluoride, zinc chloride, and aluminium chloride .
Industrial Production Methods
Industrial production of this compound typically follows the Fischer indole synthesis route, utilizing large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves the careful control of temperature, pressure, and the concentration of reactants and catalysts to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Iprindole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the indole ring or the side chains.
Substitution: Substitution reactions can occur at different positions on the indole ring or the side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce various reduced forms of this compound.
Scientific Research Applications
Iprindole has been extensively studied for its antidepressant properties. It shares similarities with imipramine-type antidepressants in its ability to potentiate the central effects of amphetamine and the peripheral effects of direct-acting catecholamines . unlike imipramine-type compounds, this compound does not inhibit norepinephrine uptake centrally or peripherally . This unique mechanism makes it a valuable compound for studying the role of adrenergic receptors in depression and other neurological disorders.
Mechanism of Action
Iprindole exerts its antidepressant effects through a mechanism that enhances the activity of adrenergic receptors without inhibiting the reuptake of norepinephrine . This is achieved by potentiating the central effects of amphetamine and the peripheral effects of direct-acting catecholamines . The minimal anticholinergic and antihistaminic activity of this compound supports the contention that these effects are unnecessary for antidepressant activity .
Comparison with Similar Compounds
Similar Compounds
Imipramine: Another tricyclic antidepressant that inhibits norepinephrine reuptake.
Amitriptyline: A tricyclic antidepressant with strong anticholinergic and antihistaminic effects.
Nortriptyline: A metabolite of amitriptyline with similar properties.
Uniqueness of Iprindole
This compound is unique among tricyclic antidepressants due to its lack of norepinephrine reuptake inhibition and minimal anticholinergic and antihistaminic activity . This makes it a valuable tool for studying the role of adrenergic receptors in depression and other neurological disorders without the confounding effects of norepinephrine reuptake inhibition.
Properties
IUPAC Name |
3-(6,7,8,9,10,11-hexahydrocycloocta[b]indol-5-yl)-N,N-dimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2/c1-20(2)14-9-15-21-18-12-6-4-3-5-10-16(18)17-11-7-8-13-19(17)21/h7-8,11,13H,3-6,9-10,12,14-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIGPBGDXASWPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCCCC2)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204145 | |
Record name | Iprindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5560-72-5 | |
Record name | Iprindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5560-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iprindole [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005560725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iprindole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13496 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iprindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169449 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Iprindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iprindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.485 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IPRINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69U0IKR8FP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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